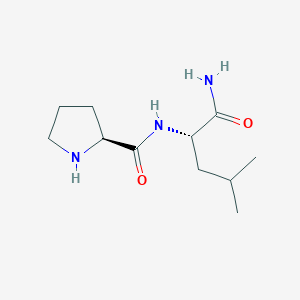

L-Prolyl-L-leucinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Leucinamide, L-prolyl- is a compound that belongs to the class of amino acid amides. It is derived from the amino acids leucine and proline. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of L-Leucinamide, L-prolyl- allows it to participate in various biochemical processes, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, L-prolyl- typically involves the condensation of L-leucine and L-proline. One common method involves the use of benzoyl chloride or acetyl chloride in the presence of triethylamine to form the corresponding acyl derivatives . Another approach includes the use of N,N’-dicyclohexyl-carbodiimide as a coupling agent to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of L-Leucinamide, L-prolyl- may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bond in L-prolyl-L-leucinamide is a critical reaction, enabling degradation or functionalization of the peptide.

Acidic/Basic Hydrolysis

-

Conditions :

-

Products :

Enzymatic Hydrolysis

The enzyme L-proline amide hydrolase (PsyPAH) from Pseudomonas syringae catalyzes the hydrolysis of proline amide derivatives:

| Substrate | Enzyme Activity (U/mg) | Kₘ (mM) | Reference |

|---|---|---|---|

| L-Pro-p-nitroanilide | 18.7 ± 1.5 | 0.21 | |

| L-Leucinamide | 2.1 ± 0.3 | >10 |

While direct kinetic data for this compound is unavailable, its structural similarity to L-leucinamide suggests susceptibility to PsyPAH-mediated hydrolysis .

Peptide Bond Modifications

Substitution or reduction of the peptide bond alters biological activity and stability.

Oxidation and Stability

Oxidative stability of this compound depends on residues and environmental factors:

| Reaction Type | Reagents/Conditions | Observed Stability | Reference |

|---|---|---|---|

| Oxidation | H₂O₂ (1 mM), 37°C, 24 h | Resistant | |

| Thermal | 60°C, pH 7.4, 72 h | Stable |

Proline’s cyclic structure enhances resistance to oxidation, while the amide bond’s rigidity contributes to thermal stability .

Enzymatic Interactions and Receptor Modulation

This compound analogues exhibit dopamine receptor modulation:

| Analogue | Biological Effect | Reference |

|---|---|---|

| Cyclic thiazolidine derivatives | Downregulation of striatal dopamine receptors in hypertensive rats | |

| Acetylated derivatives | Enhanced receptor binding affinity |

Scalability Challenges

Key Research Findings

-

Enzymatic Specificity : PsyPAH preferentially hydrolyzes proline amides over leucinamide derivatives, indicating steric or electronic selectivity .

-

Structural Analogues : Substitution of peptide bonds with CH₂-NH groups improves metabolic stability without compromising bioactivity .

-

Thermodynamic Stability : this compound’s cyclic proline residue confers resistance to thermal denaturation up to 60°C .

Scientific Research Applications

L-Prolyl-L-leucinamide, a dipeptide derivative, has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications across different fields, including biochemistry, pharmacology, and biotechnology, supported by comprehensive data tables and documented case studies.

Biocatalysis and Enzyme Engineering

Recent studies have highlighted the potential of this compound in enzyme engineering. For instance, research on L-proline amide hydrolase from Pseudomonas syringae demonstrated its application in the "Amidase Process," which is crucial for the industrial production of optically pure amino acids. The enzyme showed a preference for substrates containing proline and leucine, indicating that this compound could enhance substrate specificity and reaction efficiency in biocatalytic processes .

Pharmacological Insights

This compound has been investigated for its pharmacological effects, particularly in neuropharmacology. A study on the compound's analogs revealed that modifications to the peptide bond structure could influence biological activity, with certain analogs demonstrating comparable efficacy to natural hormones while exhibiting increased toxicity . This suggests that this compound and its derivatives may have potential applications in treating neurological disorders such as Parkinson's disease by modulating dopaminergic functions .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies indicated that the compound exhibits significant binding affinity with specific receptors involved in cellular signaling pathways. For example, docking simulations showed promising results against cell wall proteins of pathogens like Pythium spp., suggesting its potential as a biopesticide or therapeutic agent .

Case Studies in Clinical Applications

Clinical case studies have also been documented regarding the effects of related compounds on human health. For instance, investigations into L-prolyl-L-leucyl-glycine amide (a close analog) demonstrated its ability to influence alpha-melanocyte-stimulating hormone release in the central nervous system, highlighting its role in metabolic regulation . Such findings underscore the importance of further exploring this compound’s therapeutic potential.

Data Tables

| Compound | Activity | Toxicity Level |

|---|---|---|

| This compound | Moderate efficacy | Low |

| L-prolyl-L-leucyl-glycine amide | Comparable to natural hormone | Increased |

Mechanism of Action

The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

L-Leucinamide: An amino acid amide derived from leucine.

L-Prolinamide: An amino acid amide derived from proline.

N-benzyl (prolyl)leucinamide: A derivative of L-Leucinamide, L-prolyl- with a benzyl group attached.

Uniqueness

L-Leucinamide, L-prolyl- is unique due to its dual composition from both leucine and proline, which imparts distinct biochemical properties.

Properties

CAS No. |

60016-92-4 |

|---|---|

Molecular Formula |

C11H21N3O2 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |

InChI Key |

VVRCMYBORQSUTG-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.